2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde
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Overview
Description
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of the intermediate imine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyacetaldehyde moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of hydroxyacetaldehyde.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but lacks the cyclopentyl ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde is unique due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxyacetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-9(4-7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3 |
InChI Key |
RDYHVNXCURBQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C=O)O |
Origin of Product |
United States |
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